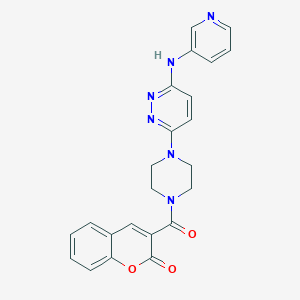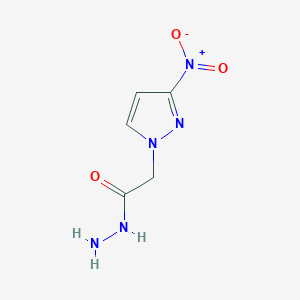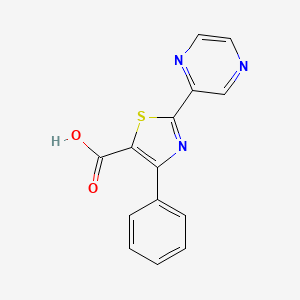![molecular formula C16H12ClN3O B2950162 N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide CAS No. 571910-71-9](/img/structure/B2950162.png)
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles . The quinoxaline moiety has various multifunctional properties and is present in several drugs currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis
The 2,3-diphenylquinoxaline derivative was treated with an electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride that further refluxed with primary amines in a basic medium, resulting in the formation of the desired final product, substituted quinoxaline sulfonamides .Physical and Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “this compound” are not provided in the retrieved papers.将来の方向性
作用機序
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. Some quinoxaline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
生化学分析
Biochemical Properties
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins .
Cellular Effects
This compound exerts various effects on different cell types. It has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . In normal cells, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . This compound also affects cellular processes like proliferation, differentiation, and migration, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosine kinases by occupying the ATP-binding site, preventing phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound can intercalate into DNA, causing conformational changes that affect transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potency, effectively inhibiting target enzymes and inducing cellular responses . Prolonged exposure can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound can result in adaptive cellular responses, such as upregulation of drug efflux pumps and alterations in metabolic pathways .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARZZRGVMTWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)


![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)
![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
methanone](/img/structure/B2950085.png)

![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2950092.png)



![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)
![Ethyl 5-(([1,1'-biphenyl]-4-carbonyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2950102.png)
